molecular formula C19H17NO2S B2921461 (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone CAS No. 2034552-46-8

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone

Cat. No. B2921461
M. Wt: 323.41
InChI Key: CAIQUFJWHGGMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-thia-5-azabicyclo[2.2.1]heptane, has been reported . A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .

Scientific Research Applications

Arene Hydrogenation and Transannulation

The stoichiometric reaction of para-methoxyanilines with B(C6F5)3 under H2 conditions facilitates the reduction of the N-bound phenyl ring(s), leading to subsequent transannular ring closure with the elimination of methanol. This process results in the formation of 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for the synthesis of complex bicyclic structures from simpler aromatic compounds (Longobardi, Mahdi, & Stephan, 2015).

Bicyclic Tetrahydrofuran-fused β-lactams Synthesis

Research demonstrates the utility of cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. This synthesis process involves hydrogenolysis followed by intramolecular nucleophilic substitution, offering a new pathway for preparing bicyclic β-lactams, which are significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Synthesis of 2-azabicyclo[2.1.1]hexanes

An efficient strategy has been developed for synthesizing the 2-azabicyclo[2.1.1]hexane ring system. This involves a stereoselective electrophilic addition followed by a ring closure, showcasing a method to create bicyclic compounds with potential in medicinal chemistry (Lescop, Mevellec, & Huet, 2001).

Nonchiral Pipecolic Acid Analogues

The synthesis of 2-azabicyclo[3.1.1]heptane-1-carboxylic acids and other analogues presents a practical approach to creating conformationally restricted amino acids. These compounds have applications in peptide engineering and the design of peptidomimetics, which are crucial for developing new therapeutics (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

properties

IUPAC Name

phenyl-[2-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-23-15/h1-9,14-15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIQUFJWHGGMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone

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